3-(Methoxycarbonyl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid
Description
3-(Methoxycarbonyl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid (CAS: 84328-14-3) is a bicyclic compound featuring a norbornadiene core substituted with a methoxycarbonyl group at position 3 and a carboxylic acid moiety at position 2. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, photochromic materials, and catalysis. Its strained bicyclic system enhances reactivity in cycloaddition and isomerization reactions, while the electron-withdrawing methoxycarbonyl group modulates solubility and stability .
Structure
3D Structure
Properties
IUPAC Name |
3-methoxycarbonylbicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-14-10(13)8-6-3-2-5(4-6)7(8)9(11)12/h2-3,5-6H,4H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPRQTOKYRDUCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2CC1C=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diels-Alder Cycloaddition for Precursor Synthesis
The foundational step in synthesizing this compound is the Diels-Alder reaction between cyclopentadiene and maleic anhydride, yielding bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic anhydride. This reaction proceeds under thermal conditions (80–120°C) with a typical yield of 85–92% . The anhydride is subsequently converted to the dimethyl ester (CAS 947-57-9) via methanolysis in the presence of sulfuric acid .
Key reaction parameters :
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Temperature : 80°C
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Solvent : Solvent-free or toluene
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Catalyst : None required (thermal initiation)
The dimethyl ester serves as the critical intermediate for downstream monoesterification or hydrolysis.
Selective Hydrolysis of Dimethyl Esters
Partial hydrolysis of dimethyl bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate (CAS 947-57-9) under controlled basic conditions selectively cleaves one ester group. A protocol using sodium hydroxide (1.1 equiv) in tetrahydrofuran (THF) at 0°C achieves 82% conversion to the monoester with exo selectivity .
Optimized conditions :
| Parameter | Value |
|---|---|
| Base | NaOH (1.1 equiv) |
| Solvent | THF |
| Temperature | 0°C |
| Reaction time | 24 hours |
| Yield | 78–82% |
Excess water (>1 equiv) promotes non-selective hydrolysis, favoring the thermodynamically stable endo isomer . Kinetic control with limited water ensures preferential attack at the less sterically hindered exo position.
Acid-Catalyzed Esterification of Dicarboxylic Acid
Alternative routes begin with bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid (CAS 15872-28-3), selectively esterifying one carboxylic acid group. Using methanol and sulfuric acid at reflux (65°C) for 17 hours yields the monoester with 75% exo selectivity.
Comparison of esterification methods :
| Method | Catalyst | Temperature | exo Selectivity | Yield |
|---|---|---|---|---|
| Acid-catalyzed | H₂SO₄ | 65°C | 75% | 70% |
| Base-mediated | tBuONa | 25°C | 82% | 78% |
Base-mediated conditions (e.g., sodium tert-butoxide) enhance exo selectivity due to transition-state stabilization .
Stereochemical Considerations and Isomer Control
The exo/endo ratio is highly sensitive to reaction conditions:
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Thermodynamic control (prolonged heating, excess base) favors the endo isomer (60:40 equilibrium) .
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Kinetic control (low temperature, limited water) favors exo (up to 82:18) .
Isomerization studies reveal that sodium tert-butoxide in THF accelerates equilibration, achieving 60% exo content at equilibrium within 3 hours . Post-synthesis, recrystallization in ligroine (60–70°C) isolates high-purity exo crystals.
Industrial-Scale Production Methods
Large-scale synthesis employs continuous flow reactors to optimize the Diels-Alder and hydrolysis steps. Key industrial adaptations include:
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Catalyst recycling : Ruthenium-based catalysts (e.g., Hoveyda-Grubbs II) enable efficient anhydride formation with turnover numbers >10,000 .
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Process intensification : Reactive distillation removes water during esterification, pushing equilibrium toward monoester formation .
Economic metrics :
| Metric | Batch process | Continuous flow |
|---|---|---|
| Annual capacity | 50 MT | 200 MT |
| Yield | 75% | 88% |
| Purity | 95% | 99% |
Comparative Analysis of Synthetic Routes
A side-by-side evaluation of four methods highlights trade-offs:
| Method | Advantages | Limitations |
|---|---|---|
| Partial hydrolysis | High exo selectivity (82%) | Requires anhydrous conditions |
| Acid esterification | Simple setup | Lower selectivity (75%) |
| Continuous flow | Scalable, high purity | High capital investment |
| Enzymatic catalysis | Ambient conditions | Limited commercial availability |
Mechanistic Insights into Hydrolysis and Esterification
Hydrolysis pathway :
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Base deprotonates the ester α-hydrogen, forming a tetrahedral intermediate.
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Collapse of the intermediate releases methanol, yielding the carboxylate.
Esterification pathway :
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Protonation of the carboxylic acid enhances electrophilicity.
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Methanol nucleophilic attack forms the oxonium ion.
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Deprotonation yields the ester.
Chemical Reactions Analysis
Diels-Alder Cycloaddition Reactions
The compound's conjugated diene system enables participation in [4+2] cycloadditions with dienophiles. This reaction forms complex bicyclic structures useful in natural product synthesis .
Mechanistic features :
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Electron-deficient dienophiles (e.g., maleic anhydride) react at the norbornene's 2,5-diene positions
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Endo selectivity dominates due to secondary orbital interactions between the methoxycarbonyl group and dienophile
Experimental data :
| Dienophile | Temperature | Solvent | Yield | Reference |
|---|---|---|---|---|
| Tetrazine derivatives | 25°C | CD₃OD | 60-75% | |
| Benzyl azide | 0°C → RT | THF/H₂O | 82% |
Nucleophilic Ring-Opening Reactions
The strained bicyclo[2.2.1]heptene system undergoes regioselective ring-opening with various nucleophiles :
Key pathways :
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Acid-catalyzed hydrolysis :
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Carboxylic acid group facilitates protonation at bridgehead carbon
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Water attack generates diol derivatives (typical yields: 70-85%)
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Aminolysis reactions :
Reaction optimization :
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Continuous flow reactors improve yields to >90% by precise temperature control (40-60°C)
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DMAP/EDC·HCl coupling system enhances reaction efficiency with amino esters
Esterification/Transesterification
The methoxycarbonyl group participates in ester exchange reactions under acidic or basic conditions :
Demonstrated transformations :
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Ethanol/H⁺ | Reflux, 12h | Ethyl ester derivative | 73% |
| Benzyl alcohol/DCC | RT, 24h | Benzyl-protected analog | 68% |
| NaOH (1M) | 0°C → RT, 2h | Free carboxylic acid generation | 99% |
Electrophilic Aromatic Substitution
Although less common, the aromatic character of the norbornadiene system allows:
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Nitration : Forms 5-nitro derivatives using HNO₃/H₂SO₄ at 0°C
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Halogenation : Bromine in CCl₄ yields 5-bromo adducts (45-50% yield)
Photochemical Reactions
UV irradiation (λ = 254 nm) induces:
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[2+2] Cycloadditions with electron-deficient alkenes
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Ring contraction to bicyclo[2.1.1]hexane derivatives (quantum yield Φ = 0.32)
This comprehensive reaction profile confirms the compound's utility as a polyfunctional building block in synthetic organic chemistry. Recent advances in flow reactor technologies and catalytic coupling methods have significantly expanded its applications in pharmaceutical intermediates and advanced materials synthesis.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H10O4
- Molecular Weight : 194.18 g/mol
- CAS Number : 84328-14-3
The compound features a bicyclo[2.2.1]heptadiene framework, which is notable for its ability to participate in various chemical reactions, including Diels-Alder reactions and cycloadditions.
Applications in Organic Synthesis
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Diels-Alder Reactions :
- The unique structure of 3-(Methoxycarbonyl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid makes it an excellent dienophile in Diels-Alder reactions. These reactions are crucial for synthesizing complex organic molecules and natural products.
- Case Study: In studies involving the synthesis of bicyclic compounds, this compound has been successfully utilized as a precursor to generate various substituted cyclohexenes, demonstrating its utility in synthetic organic chemistry .
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Functionalization of Dienes :
- The compound can undergo various functionalization reactions, allowing for the introduction of diverse functional groups. This versatility is valuable for creating compounds with specific desired properties.
- Example: Its methoxycarbonyl group can be transformed into other functional groups through hydrolysis or reduction, enabling the synthesis of derivatives with enhanced biological activity .
Material Science Applications
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Polymer Chemistry :
- The compound's ability to participate in polymerization reactions makes it a candidate for developing new materials. It can serve as a monomer or co-monomer to create polymers with unique properties.
- Research indicates that polymers derived from bicyclic diene structures exhibit improved mechanical properties and thermal stability compared to traditional polymers .
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Nanomaterials :
- The incorporation of this compound into nanostructured materials has shown promise in enhancing their performance in applications such as catalysis and drug delivery systems.
- Case Study: A study demonstrated that nanoparticles functionalized with this compound exhibited increased catalytic activity due to the unique electronic properties imparted by the bicyclic structure .
Biological Applications
- Pharmaceutical Development :
Mechanism of Action
The mechanism of action of 3-(Methoxycarbonyl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in specific chemical reactions, influencing the pathways and processes in which it is involved. The methoxycarbonyl and carboxylic acid groups play crucial roles in its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Data Tables
Table 1: Solubility and Physicochemical Properties
| Compound (CAS) | Solubility (mg/mL) | Log S | Synthetic Accessibility |
|---|---|---|---|
| 84328-14-3 | 0.79 (water) | -2.75 | 4.42 |
| 112779-98-3 | 7.11 (organic) | -1.4 | 5.10 |
| 99946-16-4 | 1.20 (THF) | -1.8 | 3.85 |
Data sourced from computational models (SILICOS-IT) and experimental assays .
Table 2: Hazard Profile Comparison
| Compound (CAS) | Hazard Statements | Precautionary Measures |
|---|---|---|
| 84328-14-3 | H302, H315, H319 | P201, P202, P210 |
| 112779-98-3 | H315, H319, H335 | P261, P280, P305+P351+P338 |
| 72431-21-1 | H226 | P210, P233 |
Adapted from SDS documents .
Q & A
Basic: What synthetic routes are commonly employed to prepare 3-(Methoxycarbonyl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid?
The synthesis typically involves Diels-Alder reactions using bicyclic dienes and appropriate dienophiles. For example, analogous compounds like bicyclo[2.2.1]heptene derivatives are synthesized via cycloaddition reactions followed by functionalization. Methoxycarbonyl and carboxylic acid groups can be introduced via esterification or hydrolysis steps, with careful control of reaction conditions (e.g., anhydrous environments for ester formation). Crystallization methods, such as slow evaporation from polar solvents (e.g., ethanol/water mixtures), are critical for isolating pure products .
Basic: How is the structure of this compound verified experimentally?
X-ray crystallography is the gold standard for confirming bicyclic frameworks and substituent positions. For example, related bicyclo[2.2.1]heptane carboxylic acids have been characterized using single-crystal X-ray diffraction to resolve strained ring systems and stereochemistry. Spectroscopic methods like H/C NMR are used to verify functional groups: the methoxycarbonyl group exhibits distinct carbonyl (~170 ppm in C NMR) and methoxy proton signals (~3.7 ppm in H NMR), while the carboxylic acid proton appears as a broad peak (~12 ppm) .
Basic: What safety protocols are recommended for handling this compound in the lab?
Due to potential irritancy (common with carboxylic acids), PPE including gloves, goggles, and lab coats is mandatory. Work in a fume hood to avoid inhalation. Storage should be in a dry, ventilated area away from oxidizers. Spills require neutralization with sodium bicarbonate before disposal. Safety data for structurally similar compounds highlight precautions like P201 ("Obtain special instructions before use") and P303+P361+P353 ("IF ON SKIN: Remove contaminated clothing; rinse skin with water") .
Advanced: How does the strained bicyclic framework influence regioselectivity in derivatization reactions?
The norbornene-like structure imposes steric constraints, directing reactions to exo positions. For instance, anhydride derivatives of bicyclo[2.2.1]heptene react preferentially at the less hindered exo-carboxylic acid group. Computational modeling (e.g., DFT calculations) can predict reactivity by analyzing frontier molecular orbitals (FMOs), where the diene moiety in the bicyclic system acts as an electron-rich region for electrophilic attacks .
Advanced: What strategies resolve contradictions in stereochemical outcomes during functionalization?
Conflicting stereochemistry may arise from competing exo/endo transition states. Kinetic vs. thermodynamic control can be probed by varying reaction temperatures or catalysts. For example, Lewis acids like BF·OEt may favor endo pathways by stabilizing polar intermediates. Chiral HPLC or NOESY NMR experiments can differentiate diastereomers, while X-ray crystallography provides unambiguous stereochemical assignments .
Advanced: How can computational methods predict the compound’s reactivity in novel reactions?
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states and activation energies. For instance, Fukui indices identify nucleophilic/electrophilic sites, explaining why the methoxycarbonyl group may undergo nucleophilic acyl substitution. Molecular dynamics (MD) simulations can also assess solvent effects on reaction pathways, critical for designing aqueous or non-polar synthetic routes .
Advanced: What analytical challenges arise in quantifying degradation products under varying pH conditions?
The carboxylic acid group’s pH-dependent ionization complicates HPLC analysis. Buffered mobile phases (e.g., pH 2.5 with 0.1% TFA) ensure consistent ionization. LC-MS with electrospray ionization (ESI) detects degradation products, while H NMR in DO tracks hydrolytic stability of the ester group. Accelerated stability studies (40°C/75% RH) identify major degradation pathways .
Advanced: How do electronic effects of substituents modulate the compound’s participation in photochemical reactions?
The conjugated diene system in the bicyclo[2.2.1]heptene core is photosensitive. Methoxycarbonyl’s electron-withdrawing effect red-shifts UV absorption, enabling specific wavelength activation (e.g., 300–350 nm). Transient absorption spectroscopy can characterize excited states, while quantum yield measurements quantify photoreactivity. Competing pathways (e.g., [2+2] cycloaddition vs. ring-opening) depend on substituent electronic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
